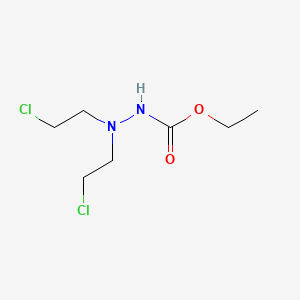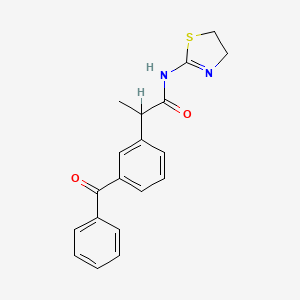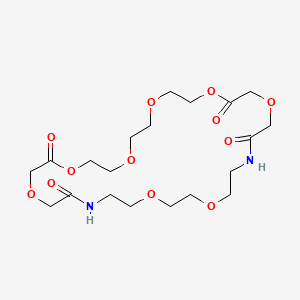
1,4,7,10,13,16,22,25-Octaoxa-19,28-diazacyclotriacontane-3,14,18,29-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10,13,16,22,25-Octaoxa-19,28-diazacyclotriacontane-3,14,18,29-tetrone is a complex organic compound known for its unique structure and properties. This compound is characterized by its multiple ether and amide groups, which contribute to its versatility in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13,16,22,25-Octaoxa-19,28-diazacyclotriacontane-3,14,18,29-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of linear precursors containing ether and amide functionalities. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process, along with elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts to enhance the reaction rate and yield is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7,10,13,16,22,25-Octaoxa-19,28-diazacyclotriacontane-3,14,18,29-tetrone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1,4,7,10,13,16,22,25-Octaoxa-19,28-diazacyclotriacontane-3,14,18,29-tetrone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and as a scaffold for drug design.
Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,4,7,10,13,16,22,25-Octaoxa-19,28-diazacyclotriacontane-3,14,18,29-tetrone involves its ability to interact with various molecular targets. The compound’s multiple ether and amide groups allow it to form hydrogen bonds and coordinate with metal ions. These interactions can influence biochemical pathways and cellular processes, making it a valuable tool in both research and therapeutic contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
Crown Ethers: Compounds like 18-crown-6 and 15-crown-5 share structural similarities with 1,4,7,10,13,16,22,25-Octaoxa-19,28-diazacyclotriacontane-3,14,18,29-tetrone, particularly in their ability to complex with metal ions.
Cyclodextrins: These cyclic oligosaccharides have similar applications in drug delivery and molecular recognition.
Polyethylene Glycol (PEG) Derivatives: PEG derivatives are used in various biomedical applications and share some structural features with the compound.
Uniqueness
What sets this compound apart is its combination of ether and amide functionalities within a single molecule. This unique structure provides it with a distinct set of chemical and physical properties, making it highly versatile for a wide range of applications.
Propriétés
Numéro CAS |
79688-21-4 |
|---|---|
Formule moléculaire |
C20H34N2O12 |
Poids moléculaire |
494.5 g/mol |
Nom IUPAC |
1,4,7,10,13,16,22,25-octaoxa-19,28-diazacyclotriacontane-3,14,18,29-tetrone |
InChI |
InChI=1S/C20H34N2O12/c23-17-13-31-15-19(25)33-11-9-29-7-8-30-10-12-34-20(26)16-32-14-18(24)22-2-4-28-6-5-27-3-1-21-17/h1-16H2,(H,21,23)(H,22,24) |
Clé InChI |
AHRRAHUXGLAZOW-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCNC(=O)COCC(=O)OCCOCCOCCOC(=O)COCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


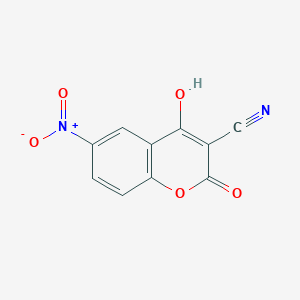
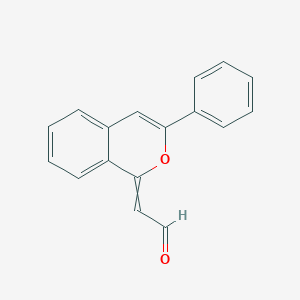
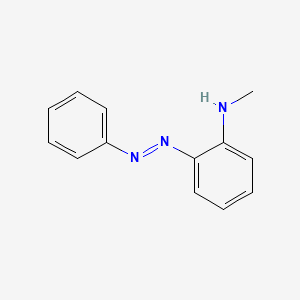

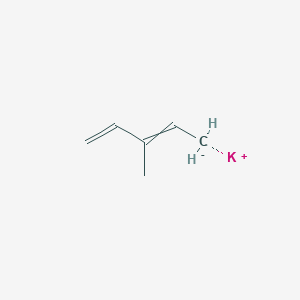
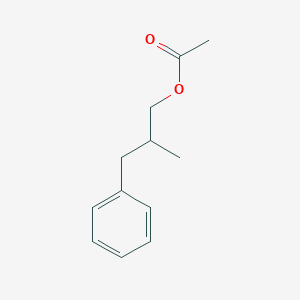
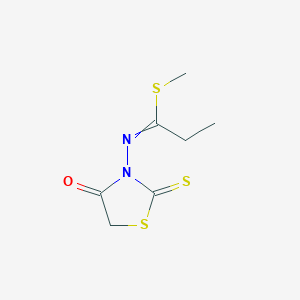
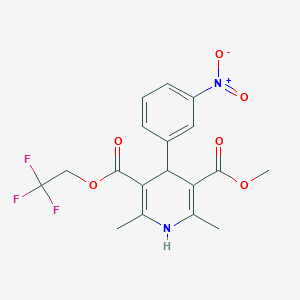
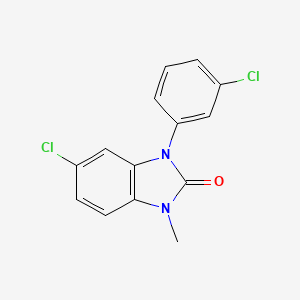
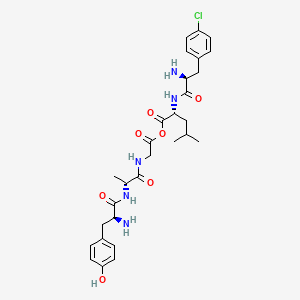
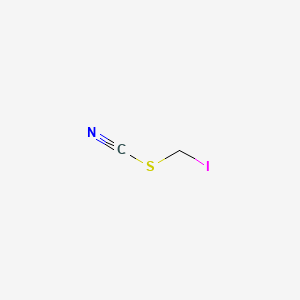
![(E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine](/img/structure/B14442546.png)
